

Physical and Chemical Characteristics of Chroman Carboxylic Acids

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Compound of Interest

Compound Name: *(S)-Chroman-3-carboxylic acid*

CAS No.: 1260611-90-2

Cat. No.: B1311124

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Executive Summary

Chroman carboxylic acids, specifically chroman-2-carboxylic acid and its derivatives like Trolox, represent a privileged scaffold in medicinal chemistry. Characterized by a bicyclic 3,4-dihydro-2H-1-benzopyran core fused with a carboxylic acid moiety, these compounds bridge the gap between simple aromatic acids and complex lipophilic antioxidants (e.g.,

-tocopherol).

This guide provides a rigorous analysis of their physicochemical properties, focusing on the critical interplay between the ether oxygen and the carboxylic acid group. It details the structural determinants of acidity (pKa), lipophilicity (LogP), and oxidative stability, providing actionable protocols for their synthesis and characterization.

Structural Architecture & Stereochemistry

The Chroman Core

The chroman ring system consists of a benzene ring fused to a six-membered dihydropyran ring. Unlike the planar chromone (4H-chromen-4-one) system, the chroman ring is non-planar.

- **Conformation:** The heterocyclic ring typically adopts a half-chair or sofa conformation. This flexibility is critical for enzyme binding affinity.
- **Electronic Effects:** The oxygen atom at position 1 exerts a strong inductive effect () on the C2 position, significantly increasing the acidity of the C2-carboxylic acid compared to a standard aliphatic acid.

Stereochemistry at C2

The C2 position is a chiral center. The orientation of the carboxylic acid group (axial vs. equatorial) is governed by the anomeric effect and steric repulsion.

- **Equatorial Preference:** In unsubstituted chroman-2-carboxylic acid, the bulky carboxylic acid group generally prefers the equatorial position to minimize 1,3-diaxial interactions.
- **Substituent Influence:** Methylation at C2 (as seen in Trolox) locks the conformation and restricts the rotation of the carboxyl group, influencing pKa and solubility.

Physicochemical Profile

The following data consolidates experimental and predicted values for the two most relevant derivatives: Chroman-2-carboxylic acid (unsubstituted) and Trolox (antioxidant standard).

Key Physical Constants

Property	Chroman-2-carboxylic Acid	Trolox (6-OH-2,5,7,8-tetramethyl-)	Significance
Molecular Weight	178.19 g/mol	250.29 g/mol	Fragment-based drug design suitability.
Melting Point	97.5 – 99 °C	187 – 189 °C	Indicator of crystal lattice stability; Trolox's H-bonding network raises MP.
pKa (COOH)	3.6 – 3.9 (Est.)	3.89	More acidic than acetic acid (4.76) due to the electron-withdrawing ether oxygen.
pKa (Phenol)	N/A	11.80	High pKa ensures the phenol remains protonated at physiological pH (7.4), essential for H-atom transfer.
LogP	~1.5	2.8	Trolox is amphiphilic: soluble in lipids (cell membranes) and aqueous buffers.
Solubility	Organic solvents, hot water	~3 mg/mL (PBS), 30 mg/mL (EtOH)	Trolox is the water-soluble analog of Vitamin E.

Spectral Characteristics (Diagnostic Signals)

- ¹H NMR (DMSO-
, 300 MHz):

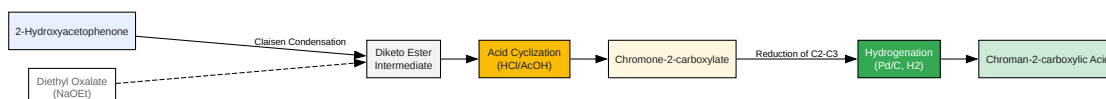
- H₂ (Chiral Center): A doublet of doublets (dd) appearing at 4.74 ppm. This downfield shift is characteristic of a proton adjacent to both an ether oxygen and a carbonyl group.
- COOH: Broad singlet at 12.96 ppm.
- Aromatic Protons: Multiplets at 6.7 – 7.1 ppm (for unsubstituted variants).
- IR Spectroscopy:
 - C=O Stretch: Sharp band at 1700–1725 cm⁻¹.
 - OH Stretch (Carboxylic): Broad band centered at 3000 cm⁻¹.

Chemical Reactivity & Synthesis[1][2][3][4][5]

Synthesis Workflows

The synthesis of chroman-2-carboxylic acids typically proceeds via two major pathways: Cyclization of phenols or Hydrogenation of chromones.

Figure 1: Convergent synthetic pathway via chromone intermediate.



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Figure 1: The chromone reduction route is preferred for generating diverse libraries due to the availability of substituted acetophenones.

Reactivity Profile

- Esterification: The C2-carboxylic acid is sterically hindered, especially in 2-methyl substituted derivatives (Trolox). Fischer esterification requires prolonged reflux or activation (e.g., SOCl₂, DCC/DMAP).
- Oxidation (Antioxidant Activity):
 - Mechanism: In 6-hydroxychromans (Trolox), the phenolic OH acts as a Hydrogen Atom Donor (HAT).
 - Stability: The carboxyl group at C2 does not participate directly in the radical scavenging but improves water solubility. The radical intermediate is stabilized by the ether oxygen para to the radical center.

Experimental Protocols

Protocol A: Synthesis of Chroman-2-carboxylic Acid (Hydrogenation Method)

Objective: Reduction of chromone-2-carboxylic acid to the chroman scaffold.

- Preparation: Dissolve chromone-2-carboxylic acid (20.0 g, 105 mmol) in glacial acetic acid (200 mL).
- Catalyst Addition: Add 10% Pd/C (2.0 g) carefully under an inert atmosphere (Ar or N₂).
- Hydrogenation: Transfer to a Parr hydrogenation apparatus. Pressurize to 60 psig (4.1 bar) with H₂ gas.

- Reaction: Agitate at room temperature for 22–24 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the starting material.
- Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with acetic acid.
- Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from ethyl acetate/hexane to yield colorless crystals (Yield: ~96%, MP: 97–99 °C).

Protocol B: Potentiometric pKa Determination

Objective: Accurate determination of the carboxylic acid dissociation constant.

- Solution Preparation: Prepare a

M solution of the chroman carboxylic acid in a mixed solvent system (e.g., water:methanol 1:1) if water solubility is low, or pure water for Trolox.

- Calibration: Calibrate the pH meter using standard buffers (pH 4.01 and 7.00).
- Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) at 25 °C under N₂ purge to prevent CO₂ absorption.
- Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.
 - Note: For mixed solvents, apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

Biological Relevance: Antioxidant Mechanism[6]

The defining feature of 6-hydroxychroman carboxylic acids (Trolox) is their ability to quench peroxy radicals (

).

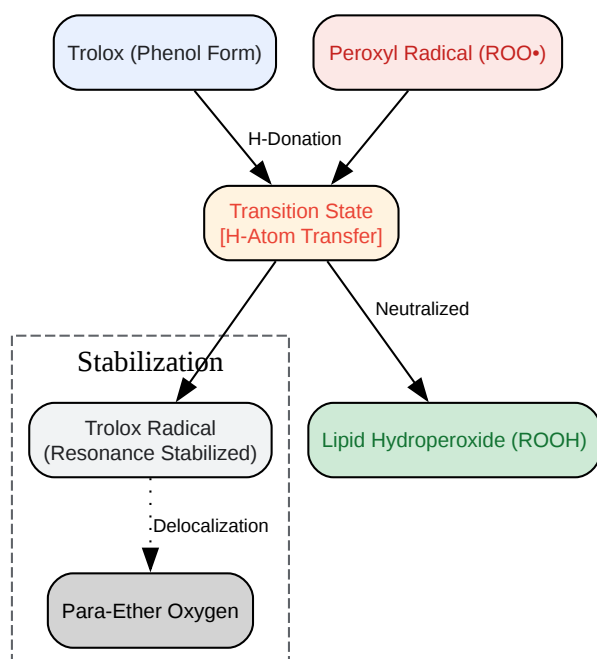


Figure 2: Hydrogen Atom Transfer (HAT) mechanism of Trolox.

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Figure 2: The pKa of the carboxyl group (3.89) ensures it is ionized at physiological pH, aiding solubility, while the phenolic OH (pKa 11.8) remains protonated to act as the radical trap.

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